![molecular formula C8H15NO3S B12085219 [(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride and a base like triethylamine.
Addition of the Methanol Moiety: The methanol group can be introduced through reduction reactions, such as the reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various sulfonamide, sulfonate, or sulfone derivatives.
科学的研究の応用
[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Cyclopropane Derivatives: Compounds containing cyclopropane rings, such as cyclopropylamines, exhibit similar reactivity and biological activities.
Uniqueness
[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanesulfonyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H15NO3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
[(2R)-1-cyclopropylsulfonylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO3S/c10-6-7-2-1-5-9(7)13(11,12)8-3-4-8/h7-8,10H,1-6H2/t7-/m1/s1 |
InChIキー |
SMYBKSITAKGHML-SSDOTTSWSA-N |
異性体SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2CC2)CO |
正規SMILES |
C1CC(N(C1)S(=O)(=O)C2CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
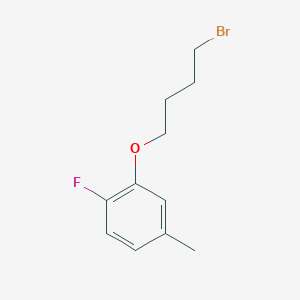

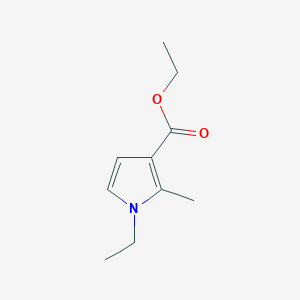

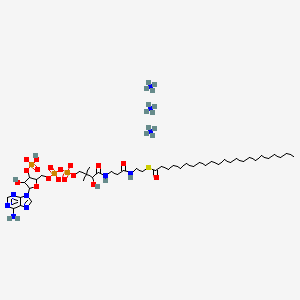
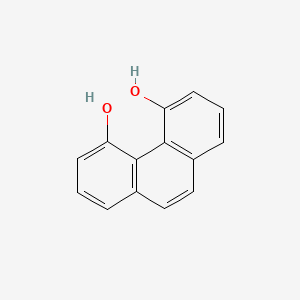
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
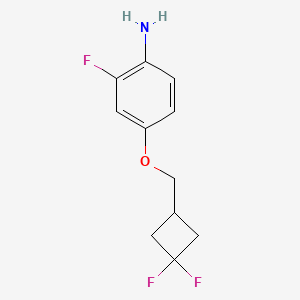
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
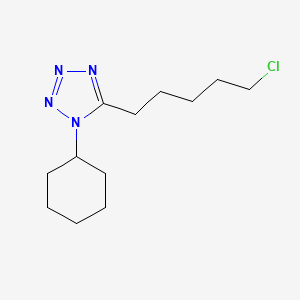
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
